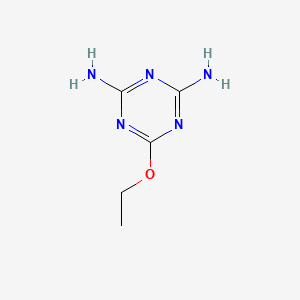
Chromium carbonate
Übersicht
Beschreibung
Chromium carbonate is an inorganic compound with the chemical formula ( \text{Cr}_2(\text{CO}_3)_3 ). It is a light blue solid that is relatively insoluble in water. This compound is primarily used in various industrial applications, including as a pigment and in the preparation of other chromium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium carbonate can be synthesized by reacting an aqueous solution of a carbonic acid salt, such as sodium carbonate, with an aqueous solution containing trivalent chromium ions. The reaction is typically carried out at a temperature range of 0°C to below 50°C and at a pH of 6 to 12 . The resulting this compound is then filtered and washed with water until the electric conductivity of the filtrate falls to 5 mS/cm or below .
Industrial Production Methods: The industrial production of this compound involves similar methods as the laboratory synthesis but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and quality of the final product. The this compound produced is often used in the manufacturing of pigments and other chromium-based compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium oxide.
Reduction: It can be reduced to form chromium metal or lower oxidation state chromium compounds.
Substitution: Ligand exchange reactions can occur, where carbonate ions are replaced by other anions such as chloride or sulfate.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Hydrogen or other reducing agents can be used to reduce this compound.
Substitution Reactions: These reactions typically occur in aqueous solutions with the presence of other anions.
Major Products Formed:
Chromium Oxide: Formed through oxidation.
Chromium Metal: Formed through reduction.
Chromium Chloride or Sulfate: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chromium carbonate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chromium compounds.
Industry: Used in the production of pigments, coatings, and other materials that require chromium compounds.
Wirkmechanismus
The mechanism of action of chromium carbonate involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its role in enhancing insulin sensitivity and glucose metabolism. Chromium ions can interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Additionally, chromium can act as an antioxidant, protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- Chromium(III) Oxide
- Chromium(III) Chloride
- Chromium(III) Sulfate
- Chromium(III) Acetate
Eigenschaften
IUPAC Name |
chromium(3+);carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cr/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTADESQVWCREX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Cr+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCrO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.005 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29689-14-3 | |
| Record name | Chromic carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029689143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, chromium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol](/img/structure/B3342634.png)










![1,3-Dihydrothieno[3,4-b]quinoxaline](/img/structure/B3342710.png)
